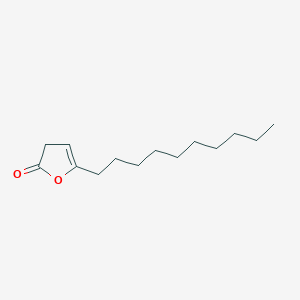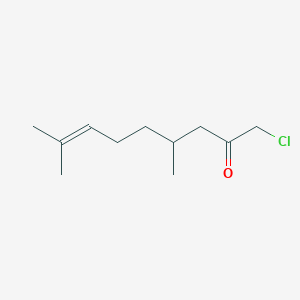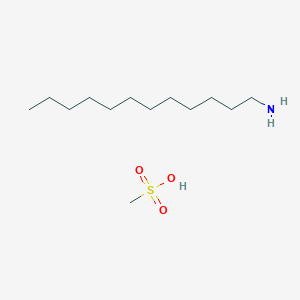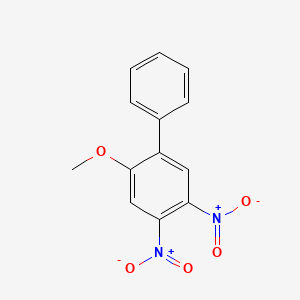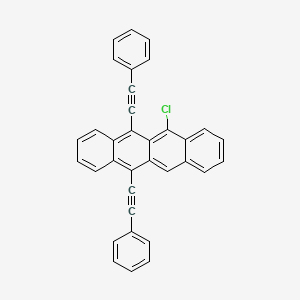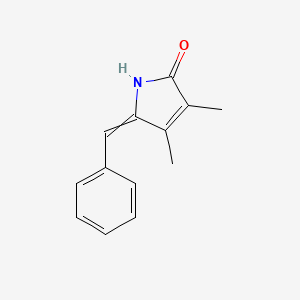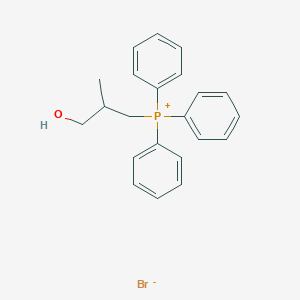silane CAS No. 80239-20-9](/img/structure/B14429194.png)
[(2,4-Dimethylpent-2-en-3-yl)oxy](triethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dimethylpent-2-en-3-yl)oxysilane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an alkoxy group derived from 2,4-dimethylpent-2-en-3-ol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylpent-2-en-3-yl)oxysilane typically involves the reaction of 2,4-dimethylpent-2-en-3-ol with triethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an alkoxide intermediate, which subsequently reacts with the chlorosilane to yield the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane.
Industrial Production Methods
On an industrial scale, the production of (2,4-Dimethylpent-2-en-3-yl)oxysilane may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems and reactors can help in maintaining the desired reaction conditions and improving the overall yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dimethylpent-2-en-3-yl)oxysilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The alkoxy group can be substituted with other nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alcohols, amines, or thiols can react with the alkoxy group under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different substituents.
Substitution: New organosilicon compounds with varied functional groups.
Applications De Recherche Scientifique
(2,4-Dimethylpent-2-en-3-yl)oxysilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Used in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of (2,4-Dimethylpent-2-en-3-yl)oxysilane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The alkoxy group can act as a leaving group, facilitating substitution reactions and the formation of new bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylpentane: An alkane with a similar carbon skeleton but lacking the silicon and alkoxy groups.
Phthalic acid, di(2,4-dimethylpent-3-yl) ester: An ester with a similar alkyl group but different functional groups.
2,4-Dimethylpent-2-en: An alkene with a similar carbon skeleton but lacking the silicon and alkoxy groups.
Uniqueness
(2,4-Dimethylpent-2-en-3-yl)oxysilane is unique due to the presence of the silicon atom bonded to three ethyl groups and an alkoxy group. This structural feature imparts unique chemical properties and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
80239-20-9 |
|---|---|
Formule moléculaire |
C13H28OSi |
Poids moléculaire |
228.45 g/mol |
Nom IUPAC |
2,4-dimethylpent-2-en-3-yloxy(triethyl)silane |
InChI |
InChI=1S/C13H28OSi/c1-8-15(9-2,10-3)14-13(11(4)5)12(6)7/h11H,8-10H2,1-7H3 |
Clé InChI |
UXXRCYQQOOQRLI-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OC(=C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


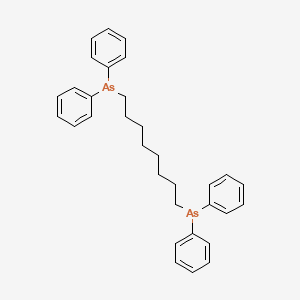
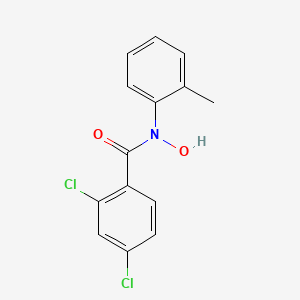
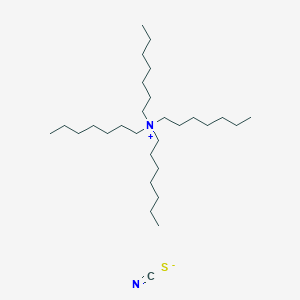
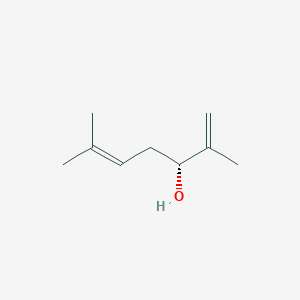

![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)
